molecular formula C26H20N2O2 B11535718 ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate

ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11535718
M. Wt: 392.4 g/mol
InChI Key: MUZWWNBEPIIFMW-UHFFFAOYSA-N
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Description

Ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s) This particular compound is notable for its unique structure, which includes a naphthalene moiety and an indeno-pyridine core

Preparation Methods

The synthesis of ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indeno-pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the naphthalene moiety: This step often involves a coupling reaction where the naphthalene group is attached to the indeno-pyridine core.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Reaction conditions for these steps may vary, but they often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Halogenation and nitration are common examples.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 2-methyl-5-naphthalen-1-yliminoindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C26H20N2O2/c1-3-30-26(29)21-15-22-24(27-16(21)2)19-12-6-7-13-20(19)25(22)28-23-14-8-10-17-9-4-5-11-18(17)23/h4-15H,3H2,1-2H3

InChI Key

MUZWWNBEPIIFMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C3=CC=CC=C3C(=NC4=CC=CC5=CC=CC=C54)C2=C1)C

Origin of Product

United States

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